molecular formula C12H10ClNO B070933 2-Chloro-7-ethylquinoline-3-carbaldehyde CAS No. 169126-00-5

2-Chloro-7-ethylquinoline-3-carbaldehyde

Cat. No. B070933
M. Wt: 219.66 g/mol
InChI Key: QJGNUBYABNVQKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Chloro-7-ethylquinoline-3-carbaldehyde” consists of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains a chloro group (Cl), an ethyl group (C2H5), and a carbaldehyde group (CHO) attached to the quinoline ring.

Scientific Research Applications

  • Chemistry and Synthesis : 2-Chloroquinoline-3-carbaldehydes are vital for synthesizing quinoline ring systems and constructing fused or binary quinoline-cord heterocyclic systems. These compounds are also used in synthesizing biologically important compounds (Hamama et al., 2018).

  • Reactions and Applications : These compounds have been involved in various chemical reactions since 1979. They are particularly notable for their use in creating compounds with significant biological importance (Abdel-Wahab & Khidre, 2012).

  • Chlorination Studies : Studies on the chlorination of 2-Chloroquinoline-3-carbaldehydes have led to the preparation of various chlorinated derivatives, expanding the utility of these compounds in synthetic chemistry (Cziáky, 1991).

  • Green Synthesis : Research has focused on green synthetic methods for 2-chloroquinoline-3-carbaldehydes, emphasizing environmentally friendly approaches such as microwave, ultrasound, and grinding/solvent-free/water as solvent methods. These are used in producing biologically active compounds (Patel et al., 2020).

  • Biological Activity : Certain derivatives synthesized from 2-chloroquinoline-3-carbaldehydes have shown potential as inhibitors of AKT1, an enzyme associated with cancer complications. These compounds have been evaluated for their inhibitory potency (Ghanei et al., 2016).

  • Corrosion Inhibition : Quinoline derivatives including 2-chloroquinoline-3-carbaldehydes have been studied for their effectiveness as corrosion inhibitors in metal surfaces, particularly in hydrochloric acid solutions. This application is critical in industrial and engineering contexts (Lgaz et al., 2017).

  • Antimicrobial and Antioxidant Properties : Synthesized derivatives of 2-chloroquinoline-3-carbaldehydes have demonstrated significant antibacterial and antioxidant activities. These compounds have been tested against various bacterial strains and showed promising results, indicating their potential in pharmaceutical applications (Zeleke et al., 2020).

Future Directions

The future directions for research on “2-Chloro-7-ethylquinoline-3-carbaldehyde” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The review on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggests that these compounds have potential pharmacological activity , which could be a promising area for future research.

properties

IUPAC Name

2-chloro-7-ethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGNUBYABNVQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589001
Record name 2-Chloro-7-ethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-ethylquinoline-3-carbaldehyde

CAS RN

169126-00-5
Record name 2-Chloro-7-ethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Büchi - pdfs.semanticscholar.org
… Following GP1 the entitled 2-chloro-7-ethylquinoline-3-carbaldehyde (S2m) was obtained …
Number of citations: 0 pdfs.semanticscholar.org

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